Enhanced Electron-Donating Character Yields 63–98 nm Stokes Shifts in NIR Fluorescent Probes
Incorporation of the 1,4-diethylpiperazine moiety into a rhodamine scaffold enables tuning of the donor-acceptor-donor (D-A-D) character, producing a Stokes shift of 63 nm in dye JRQ—more than double the sub-30 nm shift typical of traditional rhodamine dyes [1]. In a related NIR probe (RQNN) also utilizing the 1,4-diethylpiperazine moiety, a Stokes shift of 98 nm was achieved [2].
| Evidence Dimension | Stokes Shift (Fluorescence Spectroscopy) |
|---|---|
| Target Compound Data | 63 nm (JRQ dye) and 98 nm (RQNN probe) |
| Comparator Or Baseline | Traditional rhodamine dyes (<30 nm Stokes shift) |
| Quantified Difference | Increase of >33 nm (JRQ) and >68 nm (RQNN) vs. traditional baseline |
| Conditions | Rhodamine-based fluorescent dye platform in aqueous/organic media; NIR emission wavelength regime |
Why This Matters
For procurement in fluorescent probe development, this quantifiable Stokes shift advantage reduces self-quenching and improves signal-to-noise ratio in bioimaging, a performance parameter not achievable with unsubstituted or methyl-substituted piperazine analogs lacking the specific electron-donating capacity of the diethyl substitution pattern.
- [1] Gong J, Liu C, Jiao X, He S, Zhao L, Zeng X. Novel rhodamine dye with large Stokes shifts by fusing the 1,4-diethylpiperazine moiety and its applications in fast detection of Cu2+. RSC Adv. 2020;10(62):38038-38044. doi:10.1039/d0ra05835a. View Source
- [2] Gong J, Liu C, Jiao X, He S, Zhao L, Zeng X. A novel near-infrared fluorescent probe with large stokes shifts for sensing extreme acidity and its application in bioimaging. Spectrochim Acta A Mol Biomol Spectrosc. 2020;243:118821. doi:10.1016/j.saa.2020.118821. View Source
